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Introduction

Asymmetric hydrosilylation of prochiral ketones is a powerful and atom-economical method for
the synthesis of chiral secondary alcohols, which are crucial building blocks in the
pharmaceutical industry. This process involves the addition of a silicon hydride (silane) across
the C=0 bond of a ketone, catalyzed by a chiral transition metal complex. The use of Cz-
symmetric bis(oxazoline) (BOX) ligands, particularly those with bulky tert-butyl (t-Bu) groups at
the stereogenic centers, has proven highly effective in achieving high enantioselectivity. These
t-Bu-box ligands create a well-defined chiral environment around the metal center, enabling
precise control over the stereochemical outcome of the reaction.

This document provides detailed application notes and protocols for the asymmetric
hydrosilylation of ketones utilizing metal complexes of t-Bu-box ligands. The information is
compiled from seminal literature in the field to guide researchers in setting up, performing, and
optimizing these reactions.

Key Advantages of t-Bu-box Ligands

» High Enantioselectivity: The bulky tert-butyl groups effectively shield one face of the
coordinated ketone, leading to excellent enantiomeric excesses (ee).
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o Versatility: These ligands are compatible with various transition metals, including copper,
rhodium, and cobalt, allowing for catalyst tuning.

« Stability: The bis(oxazoline) scaffold provides a stable bidentate coordination to the metal
center.

Experimental Protocols
Protocol 1: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-
tert-butyl-2-oxazoline) ((S,S)-t-Bu-box)

This protocol describes a common method for the synthesis of the t-Bu-box ligand from the
corresponding chiral amino alcohol.

Materials:

(S)-tert-Leucinol

Dimethylmalonyl dichloride or Diethyl malonimidate dihydrochloride

Thionyl chloride (if starting from dimethyl malonate)

Triethylamine (EtsN)

Dichloromethane (DCM), Toluene

Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)
Procedure:

e Amide Formation: To a solution of (S)-tert-leucinol (2.0 equiv.) and triethylamine (2.2 equiv.)
in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a
solution of dimethylmalonyl dichloride (1.0 equiv.) in DCM dropwise.

e The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 12-16 hours.
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Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCOs).
Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the
organic layers, wash with brine, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure to yield the crude bis(amide).

Cyclization: Dissolve the crude bis(amide) in anhydrous DCM. Cool the solution to 0 °C and
add thionyl chloride (2.2 equiv.) dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Final Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated
agueous solution of NaHCOs at 0 °C. Separate the organic layer, extract the aqueous phase
with DCM (3x), combine the organic layers, dry over anhydrous Na=SOa, filter, and
concentrate in vacuo.

Purification: The crude ligand can be purified by column chromatography on silica gel
(eluting with a hexane/ethyl acetate mixture, often with 1% triethylamine to prevent
decomposition) or by recrystallization (e.g., from hot heptane) to afford the pure (S,S)-t-Bu-
box ligand as a white solid.

Protocol 2: General Procedure for Copper-Catalyzed
Asymmetric Hydrosilylation of a Ketone

This protocol provides a general method for the hydrosilylation of an aromatic ketone, such as

acetophenone, using a Cu(l)-t-Bu-box catalyst system.

Materials:

Copper(l) Chloride (CuCl) or Copper(ll) Acetate (Cu(OAc)2)
(S,S)-t-Bu-box ligand

Sodium tert-butoxide (NaOtBu)

Anhydrous Toluene or THF

Ketone substrate (e.g., acetophenone)
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» Silane (e.g., Diphenylsilane (Ph2SiH2) or Polymethylhydrosiloxane (PMHS))
 Inert atmosphere glovebox or Schlenk line equipment
Procedure:

o Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add CuCl (1.0 mol%),
(S,S)-t-Bu-box ligand (1.1 mol%), and NaOtBu (1.2 mol%) to a dry Schlenk flask equipped
with a magnetic stir bar.

e Add anhydrous toluene (to make a ~0.1 M solution with respect to the substrate).

 Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active
catalyst complex.

o Reaction: To the catalyst mixture, add the ketone substrate (1.0 equiv., e.g., acetophenone).

e Add the silane (1.2-1.5 equiv., e.g., Ph2SiH2) dropwise to the stirring solution at the desired
reaction temperature (e.g., 0 °C or room temperature).

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC) until the starting ketone is consumed.

o Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl at O °C. Stir
vigorously for 1-2 hours to ensure the complete hydrolysis of the silyl ether intermediate.

o Extraction: Extract the mixture with ethyl acetate or diethyl ether (3x). Combine the organic
layers, wash with brine, dry over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

 Purification and Analysis: Purify the resulting alcohol by silica gel column chromatography.
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid
Chromatography (HPLC) or chiral GC.

Data Presentation

The following tables summarize representative data for the asymmetric hydrosilylation of
ketones using metal-t-Bu-box catalyst systems. Conditions can vary, and optimization is often
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required for specific substrates.

Table 1. Copper-Catalyzed Hydrosilylation of Acetophenone Derivatives Catalyst System:
Cu(OAc):2 / (R,R)-t-Bu-box, Silane: Ph2SiHz, Solvent: Toluene

Ketone

Entry Temp (°C) Time (h) Yield (%) ee (%)
Substrate
Acetophenon

1 0 12 95 92
e
4-

2 Methoxyacet 0 16 93 94
ophenone
4'-

3 Chloroacetop  RT 8 98 90
henone
2'-

4 Bromoacetop  RT 24 85 88
henone

Table 2: Cobalt-Catalyzed Hydrosilylation of a-Oxygenated Ketones[1][2] Catalyst System:
Co(OAc)z / Chiral Ligand, Silane: PhzSiHz, Solvent: THF

- Ketone
ntr
s Substrate

Ligand

Temp (°C)

Time (h)

Yield (%) ee (%)

a-

Benzoyloxy

1 PAOtBuU

acetophen

one

RT

24

92 95

a-

Phenoxyac

2 PAOtBu

etophenon

e

RT

24

88 91
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Note: PAOtBuU is a phosphine-amido-oxazoline ligand, structurally related to BOX ligands,
demonstrating the utility of the oxazoline motif in cobalt catalysis.[1][2]

Visualizations
Experimental Workflow
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Caption: General workflow for asymmetric hydrosilylation.
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Structure of (S,S)-t-Bu-box Ligand
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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